molecular formula C8H18O B585351 2-Ethylhexyl-D17 alcohol CAS No. 202480-75-9

2-Ethylhexyl-D17 alcohol

Cat. No.: B585351
CAS No.: 202480-75-9
M. Wt: 147.335
InChI Key: YIWUKEYIRIRTPP-MMDJZGHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexyl-D17 alcohol, also known as 2-Ethyl-1-hexanol-d17, is a variant of 2-Ethylhexanol where all the hydrogen atoms have been replaced with deuterium . It has a molecular formula of C8HD17O .


Synthesis Analysis

2-Ethylhexanol can be used as a raw material in the synthesis of nonionic surfactants. The process involves modifying 2-Ethylhexanol by propoxylation followed by polyethoxylation .


Molecular Structure Analysis

The molecular formula of this compound is C8HD17O . It has an average mass of 147.333 Da and a mono-isotopic mass of 147.242477 Da .


Chemical Reactions Analysis

Alcohols, including this compound, can undergo a variety of reactions. For instance, they can react with a hydrogen halide to produce an alkyl halide and water. The order of reactivity of alcohols is 3° > 2° > 1° methyl .


Physical and Chemical Properties Analysis

This compound is a colorless liquid . It has a density of 0.8±0.1 g/cm3, a boiling point of 179.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.7 mmHg at 25°C .

Scientific Research Applications

Toxicological Research

2-Ethylhexyl-D17 alcohol and its derivatives, especially Di-(2-ethylhexyl) phthalate (DEHP), have been a focus in toxicological research. Studies have highlighted its impact on neurodegeneration and brain development. For instance, DEHP has been shown to induce apoptosis and activate the expression of PPARγ and Trim17 protein in neuroblastoma cell lines, which may contribute to central nervous system toxicity and impair fetal brain development (Lin et al., 2011). DEHP's role in oxidative stress and DNA damage in pancreatic β cells, potentially contributing to insulin resistance and type 2 diabetes, has also been documented (She et al., 2017).

Industrial Applications

This compound is extensively used in the polymer industry, particularly in the production of 2-ethylhexyl acrylate (2-EHA). Efforts to intensify the esterification process for 2-EHA production involve innovative methods like reactive extraction using halogen-free deep eutectic solvent (DES [Im:2PTSA]) as dual solvent-catalyst, demonstrating the compound's significance in industrial chemical processes (Wang et al., 2020).

Enzymatic Activity and Catalysis

Research has focused on altering the stereospecificity of enzymes like vanillyl-alcohol oxidase (VAO) to change the conversion of specific substrates. The active site modifications in VAO, through site-directed mutagenesis, demonstrated a change in stereospecificity with potential implications for industrial applications where stereospecific catalysis is crucial (Van den Heuvel et al., 2000).

Surfactant Production

This compound derivatives are used in the synthesis of nonionic surfactants. Their synthesis and basic properties have been studied extensively, showcasing the utility of 2-ethylhexanol as a hydrophobe source in surfactant production. Such compounds have proven effective as low foaming nonionic surfactants, highlighting the compound's role in the surfactant industry (Hreczuch et al., 2015).

Safety and Hazards

2-Ethylhexyl-D17 alcohol is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful to aquatic life .

Future Directions

As 2-Ethylhexyl-D17 alcohol is a variant of 2-Ethylhexanol, it may find similar applications in the future. 2-Ethylhexanol is used in numerous applications such as solvents, flavors, fragrances, and especially as a precursor for the production of other chemicals such as emollients and plasticizers .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

2-Ethylhexyl-D17 alcohol may have various effects on cells and cellular processes It could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound may change over time in laboratory settings . This could include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels.

Properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWUKEYIRIRTPP-MMDJZGHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223047
Record name 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202480-75-9
Record name 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202480-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.